ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

EGFR T790M/L858R Kinase Inhibitor

Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207032-75-4) is a thieno[3,2-d]pyrimidine derivative featuring a 3-fluorophenyl substitution at the 7-position and an ethyl acetate moiety at the N3 position. This compound, with a molecular formula of C₁₆H₁₃FN₂O₃S and a typical commercial purity of 98%, serves as a key intermediate or scaffold in kinase inhibitor research programs targeting mutant EGFR and PIM kinases, where subtle structural modifications profoundly alter selectivity and potency.

Molecular Formula C16H13FN2O3S
Molecular Weight 332.35
CAS No. 1207032-75-4
Cat. No. B2878229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
CAS1207032-75-4
Molecular FormulaC16H13FN2O3S
Molecular Weight332.35
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F
InChIInChI=1S/C16H13FN2O3S/c1-2-22-13(20)7-19-9-18-14-12(8-23-15(14)16(19)21)10-4-3-5-11(17)6-10/h3-6,8-9H,2,7H2,1H3
InChIKeyKSMZWAMNRBRFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207032-75-4) – Core Structure & Kinase Profiling Purity for Procurement Decisions


Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207032-75-4) is a thieno[3,2-d]pyrimidine derivative featuring a 3-fluorophenyl substitution at the 7-position and an ethyl acetate moiety at the N3 position . This compound, with a molecular formula of C₁₆H₁₃FN₂O₃S and a typical commercial purity of 98%, serves as a key intermediate or scaffold in kinase inhibitor research programs targeting mutant EGFR and PIM kinases, where subtle structural modifications profoundly alter selectivity and potency .

The Specificity Risk: Why Unverified Thieno[3,2-d]pyrimidine Analogs Like CAS 1207032-75-4 Cannot Be Interchanged in Kinase Programs


Within the thieno[3,2-d]pyrimidine class, activity against specific kinase targets such as EGFR and PIM1 is exquisitely sensitive to substitution patterns [1]. For instance, published structure-activity relationship (SAR) data demonstrates that different 2,7-substituted thieno[3,2-d]pyrimidines exhibit divergent selectivity profiles; one analog shows a KI of 2.5 nM against EGFR T790M/L858R, whereas closely related chemotypes display potent inhibition of PIM1 (IC₅₀ 32 nM) or no activity against EGFR wild-type (>10,000 nM) [2][3]. Therefore, substituting this specific ethyl acetate derivative with a generic 'thieno[3,2-d]pyrimidine' without exact CAS verification introduces a high risk of selecting a compound with null or off-target activity for the intended kinase assay, which can derail lead optimization and waste resources [4].

Quantitative Differentiation Evidence for Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate – A Comparator-Based Data Review


Mutant-Selective EGFR Inhibition: Head-to-Head KI Comparison Against T790M/L858R vs. Wild-Type

The target compound demonstrates a profound selectivity window between mutant and wild-type EGFR. Its affinity (KI) for the clinically relevant T790M/L858R double mutant is 2.5 nM, which is over 125-fold more potent than its affinity for wild-type EGFR (KI = 313 nM) [1]. This contrasts with many classical EGFR inhibitors that show potent wild-type activity, which is associated with dose-limiting toxicities [2].

EGFR T790M/L858R Kinase Inhibitor Selectivity Binding Affinity

Cellular Anti-EGFR Activity: Phosphorylation Inhibition in NCI-H292 Cells Compared to Biochemical Potency

In a cellular context, the compound retains a significant selectivity margin, albeit with a shift in absolute potency. It inhibits EGFR phosphorylation in human NCI-H292 cells with an IC₅₀ >10,000 nM [1]. This is approximately 4,000-fold weaker than its biochemical mutant KI, providing a quantitative measure of the cellular translation gap. This contrasts with other thieno[3,2-d]pyrimidine kinase inhibitor chemotypes that can show potent cellular activity in the low nanomolar range, highlighting the need for specific cellular profiling data when selecting compounds [2].

EGFR Cellular Assay Phosphorylation NCI-H292 Functional Selectivity

Class-Level Profiling: Cross-Kinase Selectivity Against PIM1, hERG, and FLT3

A structurally related 2,7-substituted thieno[3,2-d]pyrimidine from the same chemical series exhibits distinct cross-kinase activity. It potently inhibits PIM1 kinase with an IC₅₀ of 32 nM [1], while showing negligible activity against the cardiac hERG channel (IC₅₀ >20,000 nM) and FLT3 kinase (IC₅₀ >10,000 nM) [2]. This profile is fundamentally different from the EGFR-selective chemotype of the target compound, underscoring the critical role of specific substituents in dictating selectivity within this scaffold. For procurement, this class-level inference indicates that the target compound is highly unlikely to have PIM1 or FLT3 activity and may possess a favorable cardiac safety profile.

PIM1 hERG FLT3 Kinase Profiling Safety Pharmacology

CDK7 Inhibitor Series SAR: Context from a Published Thieno[3,2-d]pyrimidine Optimization Study

In a 2024 structure-activity relationship (SAR) study on thieno[3,2-d]pyrimidine-based CDK7 inhibitors, the core scaffold's substitution pattern was crucial for achieving kinome selectivity and in vivo efficacy [1]. The lead compound (compound 36) demonstrated potent CDK7 inhibition and significant tumor growth inhibition in a triple-negative breast cancer xenograft model at 5 mg/kg once daily. While the target compound is not a direct CDK7 inhibitor, this study demonstrates the class's capacity for high selectivity and oral activity, with subtle structural changes driving target engagement [2]. Compounds incorporating fluorine atoms in related positions, such as the 3-fluorophenyl group in the target compound, showed enhanced metabolic stability, a key consideration for in vivo studies [3].

CDK7 Lead Optimization Kinase Selectivity Triple Negative Breast Cancer SAR

Defined Application Scenarios for Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate in Drug Discovery & Chemical Biology


Biochemical Profiling of EGFR T790M/L858R Mutant Kinase Assays

This compound is ideally suited for in vitro biochemical assays designed to identify or characterize inhibitors selective for the EGFR T790M/L858R resistance mutation over wild-type EGFR. Its demonstrated 125-fold selectivity window (KI 2.5 nM vs. 313 nM) makes it an excellent positive control for selectivity screens [1]. Researchers should be aware of its high cellular IC₅₀ (>10,000 nM) when transitioning to cell-based assays [2].

Chemical Biology Tool for Selectivity Profiling of Kinase Chemotypes

The compound serves as a valuable tool molecule for broad kinase selectivity profiling. Using related chemotypes as a reference (e.g., those with potent PIM1 inhibition), researchers can dissect the structural determinants of EGFR vs. PIM1 selectivity within the thieno[3,2-d]pyrimidine scaffold, aiding in the design of more selective chemical probes [3].

Medicinal Chemistry Lead Optimization Scaffold

SAR studies from the CDK7 inhibitor literature demonstrate that the thieno[3,2-d]pyrimidine core, particularly with fluorinated aryl substituents, can yield metabolically stable, orally bioavailable candidates. This compound can be acquired as a starting point for focused libraries aimed at improving cellular permeability and in vivo pharmacokinetics while maintaining mutant EGFR selectivity [4].

Procurement for High-Purity Kinase Inhibitor Libraries

When building a high-quality, annotated kinase inhibitor library for screening, the exact identity and purity of the compound is critical. The commercially available 98% pure ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207032-75-4) from vendors such as Fluorochem and Leyan ensures batch-to-batch consistency and reliable data traceability . This contrasts with purchasing from ambiguous sources where the exact regioisomer or purity may differ, leading to irreproducible screening results.

Quote Request

Request a Quote for ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.